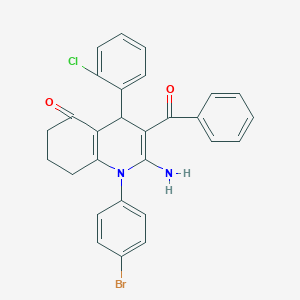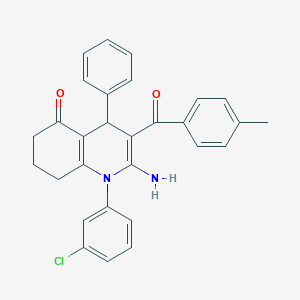![molecular formula C24H19NO2S2 B304429 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone involves the inhibition of various enzymes and receptors. The compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function. The compound has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which are important for mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone are significant. The compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone in lab experiments include its potent antimicrobial, antifungal, and antitumor activities. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone. One direction is to investigate the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its effects on various enzymes and receptors. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and 9H-fluorenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
|---|---|
Molekularformel |
C24H19NO2S2 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C24H19NO2S2/c1-2-27-18-8-10-21-23(13-18)29-24(25-21)28-14-22(26)16-7-9-20-17(12-16)11-15-5-3-4-6-19(15)20/h3-10,12-13H,2,11,14H2,1H3 |
InChI-Schlüssel |
OSRHSFPNFSABGI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)